METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE
Description
METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE is a thiophene-2-carboxylate derivative featuring a methanesulfonamido substituent at the 3-position of the thiophene ring. The sulfonamide group is further functionalized with a 4-fluorobenzyl moiety.
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S2/c1-20-14(17)13-12(7-8-21-13)16(22(2,18)19)9-10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPHQFNMEWIWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the fluorophenyl group onto the thiophene ring.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes . The thiophene ring provides structural stability and facilitates interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Compound A : N′-[(1E)-(4-FLUOROPHENYL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE
- Structure : Thiophene-2-carbohydrazide with a 4-fluorophenylidene group.
- Key Differences : Replaces the methanesulfonamido group with a carbohydrazide.
Compound B : METHYL 3-(4-CHLORO-2-NITROPHENOXY)THIOPHENE-2-CARBOXYLATE
- Structure: Thiophene-2-carboxylate with a 4-chloro-2-nitrophenoxy substituent.
- Key Differences: Substitutes the sulfonamido group with a nitro- and chloro-substituted phenoxy chain.
Compound C : Thiophene Fentanyl Hydrochloride
- Structure : Opioid derivative with a thiophene-2-carbonyl group linked to a piperidine ring.
- Key Differences : Entirely distinct pharmacophore (opioid backbone) but shares a thiophene ring.
- Implications : Highlights how thiophene rings are versatile scaffolds but require specific substituents for targeted bioactivity.
Table 1: Comparative Properties of Thiophene Derivatives
Notes:
Biological Activity
Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its therapeutic potential, mechanisms of action, and relevant research findings.
Biological Activity Overview
Thiophene derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring contributes to these activities through various mechanisms.
Antimicrobial Activity
Research indicates that thiophene derivatives can exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often evaluated using disk diffusion methods, comparing the results against standard antibiotics like amoxicillin.
Anticancer Activity
Thiophene derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that some thiophene compounds can inhibit cancer cell proliferation. For example, this compound may interact with specific cellular pathways involved in tumor growth.
Case Studies
- Inhibition of PC-3 Cell Line : A study evaluating various thiophene derivatives reported promising anticancer activity against the PC-3 prostate cancer cell line. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
- GSK-3β Inhibition : Compounds structurally related to this compound have shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy. The IC50 values for these compounds ranged significantly, indicating variable potency across different analogs .
Anti-inflammatory Activity
Thiophene derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. The specific compound may inhibit nitric oxide production and pro-inflammatory cytokines in models of inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory processes or cancer progression.
- Cellular Pathway Modulation : By interacting with key signaling pathways, such as those involving GSK-3β or NF-kB, the compound can alter cellular responses leading to reduced inflammation or tumor growth.
- Antioxidant Properties : Some thiophene derivatives exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
